1,3-difluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Overview
Description
2’,3,5-Trifluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: is an organic compound belonging to the terphenyl family It is characterized by the presence of three fluorine atoms and a propyl group attached to the terphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and propyl-substituted benzene derivatives.
Coupling Reactions: The coupling of the fluorinated benzene derivatives with the propyl-substituted benzene derivatives is carried out using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi coupling.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain high-purity 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl.
Industrial Production Methods: Industrial production of 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydrogenated terphenyl derivatives.
Substitution: Formation of substituted terphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s fluorinated structure imparts unique pharmacokinetic properties, making it a candidate for drug development. It is explored for its potential as a therapeutic agent in various medical conditions.
Industry: 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl is used in the production of advanced materials, such as liquid crystals and polymers. Its stability and electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The fluorine atoms and propyl group contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, or other proteins by forming non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-2’,3,5-trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Comparison: 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl is unique due to the specific positioning of the fluorine atoms and the propyl group. This configuration imparts distinct chemical and physical properties compared to its analogs. For instance, the presence of three fluorine atoms in specific positions can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1,3-difluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3/c1-2-3-14-4-6-15(7-5-14)16-8-9-20(21(24)12-16)17-10-18(22)13-19(23)11-17/h4-13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAHDORXAYLSFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=CC(=C3)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732448 | |
Record name | 1~3~,1~5~,2~2~-Trifluoro-3~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857048-78-3 | |
Record name | 1~3~,1~5~,2~2~-Trifluoro-3~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.